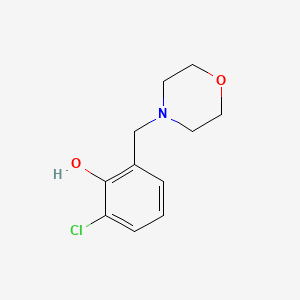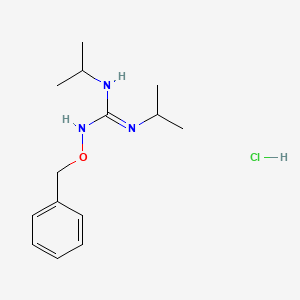
Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride is a synthetic organic compound that belongs to the guanidine family Guanidine derivatives are known for their strong basicity and ability to form stable salts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. For Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride, the synthetic route may involve the following steps:
Formation of the Guanidine Core: This can be achieved by reacting an amine with a guanidine precursor such as S-methylisothiourea or a similar compound under basic conditions.
Introduction of Benzyloxy and Diisopropyl Groups: The benzyloxy and diisopropyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride involves its interaction with molecular targets such as proteins and enzymes. The compound can enhance the release of acetylcholine following a nerve impulse, which is crucial for its biological activity . Additionally, it can disrupt cell membranes and inhibit oxidative phosphorylation, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Guanidine Hydrochloride: A simpler guanidine derivative used primarily as a protein denaturant.
Isopropoxy Benzene Guanidine: Another guanidine derivative with potent antimicrobial properties.
Uniqueness
Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride is unique due to the presence of benzyloxy and diisopropyl groups, which enhance its chemical stability and biological activity. These structural features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
841-16-7 |
|---|---|
Molecular Formula |
C14H24ClN3O |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
1-phenylmethoxy-2,3-di(propan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H23N3O.ClH/c1-11(2)15-14(16-12(3)4)17-18-10-13-8-6-5-7-9-13;/h5-9,11-12H,10H2,1-4H3,(H2,15,16,17);1H |
InChI Key |
SQWVAGNZXNFVHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=NC(C)C)NOCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


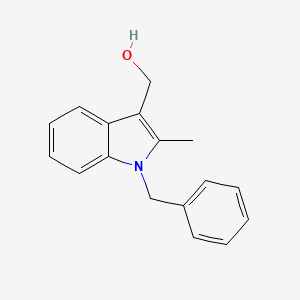
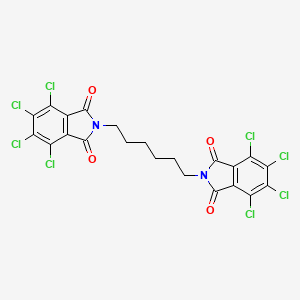


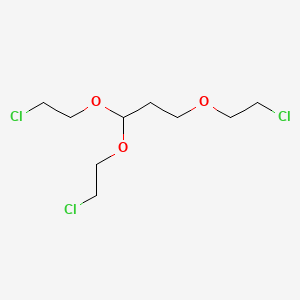

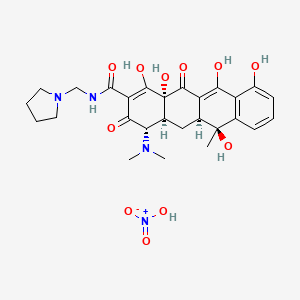
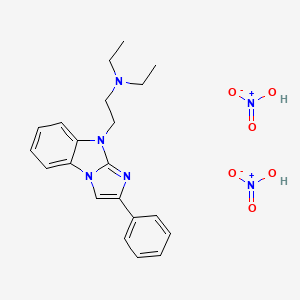
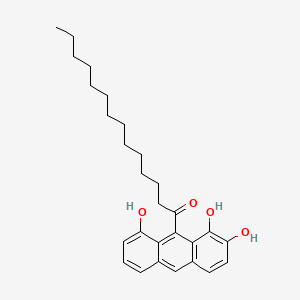
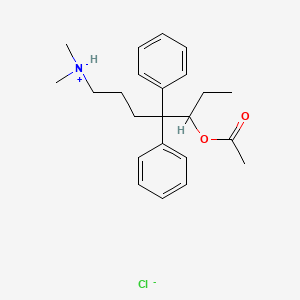
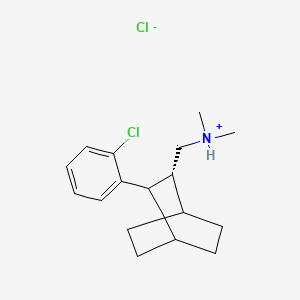
![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)
